Fentrazamide
Overview
Description
Fentrazamide is a tetrazolinone herbicide used in rice . It is also known as 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-4,5-dihydro-5-oxo-1H-tetrazole-1-carboxamide . It has a molecular formula of C16H20ClN5O2 .
Molecular Structure Analysis
The molecular structure of Fentrazamide consists of 16 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 5 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 349.82 .
Physical And Chemical Properties Analysis
Fentrazamide has a very low aqueous solubility, is relatively volatile, and is very persistent in water systems but much less so in soil . It has a molecular weight of 349.82 .
Scientific Research Applications
Effects on Glucose Utilization in Neurons and Erythrocytes
Fentrazamide has been studied for its impact on glucose utilization in neurons and erythrocytes. Schmuck et al. (2003) found that treatment with fentrazamide in vitro considerably decreased glucose consumption, ATP levels, and mitochondrial membrane potential in cultured rat cortical neurons. These effects were prevented by pyruvate, suggesting fentrazamide primarily inhibits glucose utilization, likely by interfering with glycolysis (Schmuck et al., 2003).
Dissipation in Soil under Anaerobic and Aerobic Conditions
The dissipation of fentrazamide in soil and water under anaerobic and aerobic conditions has been explored. Tandon et al. (2012) studied the rapid dissipation of fentrazamide in soil and water under flooded conditions, finding that it followed monophasic first-order kinetics, with no detectable residues in soil, rice grain, and rice straw at crop harvest (Tandon et al., 2012). Another study by Tandon et al. (2012) also showed similar dissipation patterns under aerobic conditions, suggesting environmental safety and effectiveness of fentrazamide as a herbicide (Tandon et al., 2012).
Impact on Plant Protein Metabolism and Cell Division
Fentrazamide's effect on plant protein metabolism and cell division has been analyzed. Lim et al. (2007) reported that fentrazamide reduces the soluble protein content in early watergrass, suggesting a mode of action that leads to protein degradation (Lim et al., 2007).
Influence on Growth, Morphology, and Anatomy of Plants
Research has been conducted on fentrazamide's influence on the growth, morphology, and anatomy of plants. Ito et al. (2008) found that fentrazamide inhibited the cell elongation and cell division of Echinochloa spp., affecting their growth and morphology, which could have implications for agricultural weed control (Ito et al., 2008).
Efficacy in Weed Control
Chhokar et al. (2006) evaluated fentrazamide for weed control in transplanted rice. They found that fentrazamide effectively controlled weeds, including Echinochloa crus-galli, contributing to increased yields. This indicates its potential as an efficient herbicide in rice cultivation (Chhokar et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-2-20(12-8-4-3-5-9-12)15(23)22-16(24)21(18-19-22)14-11-7-6-10-13(14)17/h6-7,10-12H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQPHQFNMLZJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057988 | |
Record name | Fentrazamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fentrazamide | |
CAS RN |
158237-07-1 | |
Record name | Fentrazamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158237-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fentrazamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158237071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fentrazamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENTRAZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HHK5TA5DD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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